2,4-Dinitrophenylhydrazone undecanal

Description

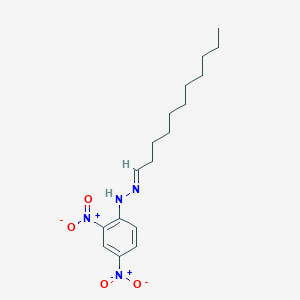

Structure

3D Structure

Properties

IUPAC Name |

2,4-dinitro-N-[(E)-undecylideneamino]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N4O4/c1-2-3-4-5-6-7-8-9-10-13-18-19-16-12-11-15(20(22)23)14-17(16)21(24)25/h11-14,19H,2-10H2,1H3/b18-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXXSOMNORQSMOE-QGOAFFKASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC/C=N/NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20429633 | |

| Record name | 2,4-dinitrophenylhydrazone undecanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20429633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2121-91-7 | |

| Record name | NSC230276 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=230276 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-dinitrophenylhydrazone undecanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20429633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Mechanisms of 2,4 Dinitrophenylhydrazone Undecanal Formation

Nucleophilic Addition-Elimination Reaction Principles

Detailed Reaction Pathway of Undecanal (B90771) with 2,4-Dinitrophenylhydrazine (B122626)

The synthesis of 2,4-dinitrophenylhydrazone undecanal follows a well-established two-stage mechanism. chemguide.co.uklibretexts.org

Stage 1: Nucleophilic Addition

The reaction commences with the nucleophilic attack of the terminal nitrogen atom of the 2,4-dinitrophenylhydrazine molecule on the electrophilic carbonyl carbon of undecanal. ncert.nic.inyoutube.com The lone pair of electrons on the nitrogen atom initiates the formation of a new carbon-nitrogen bond. youtube.com This results in the formation of a tetrahedral intermediate where the carbon atom's hybridization changes from sp² to sp³. ncert.nic.in

Stage 2: Elimination (Dehydration)

The tetrahedral intermediate is unstable and subsequently undergoes dehydration. chemguide.co.uklibretexts.org An acid catalyst, often present in the reaction mixture (as in Brady's reagent), protonates the hydroxyl group on the intermediate, converting it into a good leaving group (water). youtube.comorganicmystery.com The elimination of a water molecule is driven by the formation of a stable C=N double bond, yielding the final product, this compound. chemguide.co.uklibretexts.orgwikipedia.org

Influence of Acid Catalysis on Hydrazone Formation Kinetics

Acid catalysis plays a crucial role in the kinetics of hydrazone formation. organicmystery.com The reaction is pH-dependent and typically proceeds optimally in weakly acidic conditions, around a pH of 4 to 5. organicmystery.com

The acid protonates the carbonyl oxygen of the undecanal, which increases the electrophilicity of the carbonyl carbon. ncert.nic.inorganicmystery.com This heightened positive character on the carbon atom makes it more susceptible to attack by the nucleophilic hydrazine (B178648). organicmystery.com

However, the concentration of the acid is a critical factor. If the pH is too low (highly acidic), the 2,4-dinitrophenylhydrazine, being basic, will be protonated. organicmystery.com This protonation neutralizes its nucleophilic character, thereby inhibiting the reaction. organicmystery.com Conversely, at a high pH, the carbonyl group of the undecanal will not be sufficiently protonated, leading to a slower reaction rate. organicmystery.com Studies have shown that the inclusion of neighboring acidic or basic functional groups within the carbonyl-derived moiety can enhance the rate of hydrazone formation at neutral pH by assisting in proton transfer during the rate-limiting step. ljmu.ac.uk

Factors Governing Derivatization Efficiency for Long-Chain Aldehydes

The efficiency of the derivatization of long-chain aldehydes like undecanal with 2,4-dinitrophenylhydrazine is influenced by several experimental parameters.

Solvent Effects on Reaction Yield and Equilibrium

The choice of solvent can significantly impact the yield and equilibrium of the derivatization reaction. A common reagent for this reaction, known as Brady's reagent, is a solution of 2,4-dinitrophenylhydrazine in a mixture of methanol (B129727) and sulfuric acid. chemguide.co.uklibretexts.org Methanol or ethanol (B145695) are frequently used as solvents to dissolve both the aldehyde and the DNPH. ijsrst.com For long-chain aldehydes, ensuring adequate solubility of the nonpolar aldehyde chain is crucial for the reaction to proceed efficiently. The use of a co-solvent like dimethylformamide (DMF) has been noted in kinetic studies to ensure the solubility of all reactants, although it may not greatly affect the reaction rates. acs.org The resulting 2,4-dinitrophenylhydrazone is often a precipitate, which helps to drive the reaction equilibrium towards the product side. chemguide.co.uklibretexts.org The precipitate can then be purified by recrystallization from a suitable solvent, such as a mixture of ethanol and water. libretexts.org

Temperature and pH Optimization in Derivatization Procedures

Temperature and pH are critical parameters to optimize for efficient derivatization. As discussed, the reaction is catalyzed by acid, with an optimal pH range typically between 4 and 5. organicmystery.comljmu.ac.uk For some derivatization procedures, the reaction can be slow at room temperature, taking several hours or even days to reach completion without acidification. researchgate.net Heating the reaction mixture can significantly accelerate the process. researchgate.netajpamc.com For instance, warming the reaction on a water bath at 50°C can reduce the reaction time to a few hours. researchgate.netajpamc.com However, it is important to control the temperature, as excessive heat can lead to the degradation of the reactants or products. The optimal derivatization conditions often involve a balance between reaction time and temperature in an acidic medium. researchgate.net

Isomeric Considerations in this compound Synthesis

The formation of 2,4-dinitrophenylhydrazones from unsymmetrical aldehydes like undecanal can lead to the formation of stereoisomers. nih.govresearchgate.net This is due to the restricted rotation around the newly formed C=N double bond. studymind.co.uk

The two possible isomers are designated as E and Z (or historically, syn and anti). nih.govnih.gov The purified aldehyde-2,4-dinitrophenylhydrazone typically exists as the E-isomer. nih.govresearchgate.net However, the presence of acid and exposure to UV light can promote isomerization, leading to a mixture of both E and Z isomers. nih.govresearchgate.net

The formation of these isomers is an important consideration in analytical applications, such as high-performance liquid chromatography (HPLC), as they can appear as separate peaks, potentially complicating quantification. nih.govnih.gov The Z-isomers have been observed to have different spectral properties compared to the E-isomers, with their absorption maximum wavelengths shifted to shorter wavelengths. nih.govresearchgate.net The ratio of E to Z isomers can be influenced by both steric and polar effects of the substituents on the carbonyl compound. rsc.org For analytical purposes, it is often recommended to add a small amount of acid to both the sample and standard solutions to achieve an equilibrium between the isomers, ensuring consistent and accurate measurements. nih.govresearchgate.net

Compound Information

| Compound Name | Synonyms | Chemical Formula |

|---|---|---|

| This compound | Undecanal 2,4-dinitrophenylhydrazone | C₁₇H₂₆N₄O₄ |

| Undecanal | Hendecanal | C₁₁H₂₂O |

| 2,4-Dinitrophenylhydrazine | DNPH, Brady's reagent | C₆H₆N₄O₄ |

| Methanol | Methyl alcohol | CH₄O |

| Ethanol | Ethyl alcohol | C₂H₆O |

| Sulfuric acid | - | H₂SO₄ |

| Dimethylformamide | DMF | C₃H₇NO |

| Phosphoric acid | - | H₃PO₄ |

E/Z Stereoisomerism of Hydrazone Derivatives

The presence of a carbon-nitrogen double bond (C=N) in hydrazones like undecanal 2,4-dinitrophenylhydrazone gives rise to E/Z stereoisomerism. nih.govresearchgate.netmdpi.com These isomers are geometric isomers that differ in the spatial arrangement of substituents around the C=N double bond. In the absence of any external influences like acid or UV radiation, the formation of aldehyde-2,4-dinitrophenylhydrazones typically yields the more stable E-isomer. nih.govresearchgate.net

The stability and interconversion of these isomers are influenced by several factors, including steric and electronic effects of the substituents. rsc.orgresearchgate.net For instance, the introduction of electron-donating substituents can lead to bathochromic shifts (shifts to longer wavelengths) in the absorption spectra. researchgate.net Conversely, the spectral patterns of Z-isomers are generally shifted towards shorter wavelengths (hypsochromic shift) by 5-8 nm compared to their E-isomer counterparts. nih.govresearchgate.net

| Isomer Type | General Observation | Spectral Shift |

| E-isomer | Predominantly formed in acid-free solutions. nih.govresearchgate.net | --- |

| Z-isomer | Formation is induced by acid or UV radiation. nih.gov | Hypsochromic (shorter wavelength) shift of 5-8 nm. nih.govresearchgate.net |

This table summarizes the general observations and spectral properties of E and Z isomers of aldehyde-2,4-dinitrophenylhydrazones.

Acid-Catalyzed Isomerization Mechanisms and Analytical Implications

The isomerization between E and Z forms of 2,4-dinitrophenylhydrazones can be catalyzed by the presence of acid. nih.govrsc.org This acid-catalyzed isomerization has significant analytical implications, particularly for chromatographic methods like HPLC. nih.gov

The mechanism of this isomerization can proceed through two primary pathways: rotation around the C=N double bond or an inversion (also known as a lateral shift) at the imine nitrogen. scispace.comacs.org The rotation mechanism involves a polar transition state and is therefore influenced by solvent polarity. scispace.comacs.org In contrast, the inversion mechanism proceeds through a nonpolar transition state and shows less dependence on the polarity of the solvent. scispace.comacs.org Some studies suggest a third possibility involving hydrazone-azo tautomerization followed by rotation around the C-N single bond, particularly in systems with intramolecular hydrogen bonding. acs.orgnih.gov

In the context of quantitative analysis, the presence of multiple isomers can lead to errors if not properly managed. nih.govresearchgate.net For example, in HPLC analysis, the E and Z isomers may have different retention times and spectral properties, leading to inaccurate quantification. nih.gov To address this, a common strategy is to add an acid, such as phosphoric acid, to both the sample and standard solutions. nih.gov This forces the equilibrium between the E and Z isomers to a constant ratio, ensuring consistent and accurate measurements. nih.gov For instance, in the presence of 0.02-0.2% (v/v) phosphoric acid, an equilibrium Z/E isomer ratio is established for certain aldehyde-2,4-dinitrophenylhydrazones. nih.gov

| Aldehyde Derivative | Equilibrium Z/E Ratio (in 0.02-0.2% Phosphoric Acid) | Z/E Ratio (under 364 nm UV Irradiation) |

| Acetaldehyde-2,4-dinitrophenylhydrazone | 0.32 nih.gov | 0.55 nih.gov |

| Propanal-2,4-dinitrophenylhydrazone | 0.14 nih.gov | 0.33 nih.gov |

This table presents the equilibrium Z/E isomer ratios for acetaldehyde (B116499) and propanal-2,4-dinitrophenylhydrazones under acidic conditions and UV irradiation, highlighting the influence of external factors on isomerization.

It is also noteworthy that UV irradiation can promote the isomerization of E to Z forms, often leading to Z/E ratios that exceed the equilibrium established in acidic solutions. nih.gov However, unlike acid catalysis, UV irradiation can also lead to the degradation of the hydrazone derivatives over time. nih.gov

Advanced Spectroscopic and Structural Elucidation of 2,4 Dinitrophenylhydrazone Undecanal

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an indispensable tool for elucidating the precise structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment of each atom, allowing for the confirmation of the 2,4-dinitrophenylhydrazone undecanal (B90771) structure.

The ¹H NMR spectrum of 2,4-dinitrophenylhydrazone undecanal provides characteristic signals for the protons in different parts of the molecule. The aromatic protons of the dinitrophenyl group typically appear as complex multiplets in the downfield region (around 7.9-9.1 ppm) due to the electron-withdrawing effects of the nitro groups. The proton attached to the nitrogen (NH) of the hydrazone linkage gives rise to a singlet, often in the region of 11.0 ppm.

The aldehydic proton of the original undecanal is absent, and a new signal corresponding to the proton on the carbon of the C=N double bond appears. This signal is typically observed as a triplet in the range of 7.5-7.6 ppm. The protons of the long alkyl chain of the undecanal moiety produce a series of signals in the upfield region of the spectrum. The terminal methyl group (CH₃) protons typically appear as a triplet around 0.8-0.9 ppm. The methylene (B1212753) (CH₂) groups adjacent to the methyl group and the C=N bond have distinct chemical shifts, while the remaining methylene groups of the alkyl chain often overlap to form a broad multiplet.

Interactive Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | 9.1 | d |

| Aromatic-H | 8.3 | dd |

| Aromatic-H | 7.9 | d |

| N=CH | 7.5-7.6 | t |

| NH | ~11.0 | s |

| α-CH₂ | 2.4-2.5 | q |

| (CH₂)₈ | 1.2-1.6 | m |

| CH₃ | 0.8-0.9 | t |

Note: Predicted values are based on typical ranges for similar structures and may vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum provides further confirmation of the structure of this compound by showing signals for each unique carbon atom. The carbon atoms of the dinitrophenyl ring appear in the aromatic region (around 115-150 ppm). The carbon atom of the C=N bond is particularly diagnostic and is typically found in the range of 145-160 ppm.

The carbon atoms of the undecanal alkyl chain are observed in the upfield region of the spectrum. The terminal methyl carbon appears at approximately 14 ppm, while the various methylene carbons resonate at distinct chemical shifts between 22 and 32 ppm. The specific chemical shifts of the methylene carbons can aid in confirming the length and structure of the alkyl chain.

Interactive Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=N | 145-160 |

| Aromatic-C (C-NO₂) | 130-150 |

| Aromatic-C | 115-130 |

| α-CH₂ | ~32 |

| (CH₂)₈ | 22-30 |

| CH₃ | ~14 |

Note: Predicted values are based on typical ranges for similar structures and may vary depending on the solvent and experimental conditions.

Mass Spectrometric (MS) Fragmentation Pathways and Identification

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns.

In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation of the molecule. libretexts.org The resulting mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. However, due to the energetic nature of EI, this peak may be weak or absent. longdom.org

The fragmentation pattern is often more informative. libretexts.org Common fragmentation pathways for 2,4-dinitrophenylhydrazones include cleavage of the N-N bond, leading to a prominent fragment ion corresponding to the dinitrophenyl moiety. Alpha-cleavage next to the C=N double bond is also a common fragmentation, resulting in the loss of alkyl fragments from the undecanal chain. libretexts.org The analysis of these fragment ions allows for the confirmation of both the dinitrophenylhydrazone and the undecanal portions of the molecule.

APPI-MS is a softer ionization technique compared to EI-MS, making it particularly suitable for the analysis of less polar and thermally labile compounds. nih.govnationalmaglab.org This method often results in a more prominent molecular ion or protonated molecule ([M+H]⁺), which simplifies the determination of the molecular weight of this compound. nih.gov APPI is advantageous for detecting nonpolar or slightly polar compounds. nationalmaglab.org The ionization process in APPI is less energetic, leading to reduced fragmentation and a clearer indication of the parent molecule. nih.gov

APCI-MS is another soft ionization technique that is well-suited for the analysis of polar and thermally stable compounds with molecular weights typically below 1500 Da. wikipedia.org In APCI, ionization occurs through gas-phase ion-molecule reactions at atmospheric pressure. wikipedia.org For this compound, APCI-MS would likely produce a strong protonated molecule peak ([M+H]⁺) with minimal fragmentation. nih.gov In negative ion mode, the base peak is often the [M-H]⁻ ion. nih.gov This technique is known for its efficiency and for reducing thermal decomposition of the analyte. wikipedia.org The resulting mass spectra generally show the parent molecular ion with little to no fragmentation. nih.gov

Interactive Table 3: Summary of Mass Spectrometry Techniques for this compound Analysis

| Technique | Ionization Principle | Expected Key Ions | Advantages |

| EI-MS | High-energy electron bombardment | Molecular ion (M⁺) (may be weak), characteristic fragment ions | Provides detailed structural information from fragmentation patterns |

| APPI-MS | Photoionization using UV photons | Protonated molecule ([M+H]⁺) or molecular ion (M⁺) | Soft ionization, good for less polar compounds, prominent molecular ion |

| APCI-MS | Gas-phase ion-molecule reactions | Protonated molecule ([M+H]⁺) or deprotonated molecule ([M-H]⁻) | Soft ionization, high efficiency, suitable for polar compounds, minimal fragmentation |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Signaturesresearchgate.netstackexchange.comchemicalbook.com

Spectroscopic techniques are vital in elucidating the structural features of this compound. Infrared (IR) spectroscopy helps in identifying the key functional groups, while Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule.

Key vibrational frequencies observed in the IR spectra of 2,4-dinitrophenylhydrazones include:

N-H Stretching: A sharp peak is typically observed in the region of 3280-3300 cm⁻¹, corresponding to the N-H stretching vibration of the hydrazine (B178648) moiety. researchgate.net

Aromatic C-H Stretching: Absorption due to the aromatic C-H stretching of the dinitrophenyl group appears around 3090-3110 cm⁻¹. researchgate.net

C=N Stretching: The formation of the hydrazone is confirmed by the presence of a C=N stretching band, which is typically found in the range of 1615-1625 cm⁻¹. researchgate.net

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene (B151609) ring give rise to peaks in the 1580-1620 cm⁻¹ region. researchgate.net

NO₂ Stretching: The nitro groups (NO₂) of the dinitrophenyl moiety exhibit strong, characteristic asymmetric and symmetric stretching vibrations. The asymmetric stretching usually appears in the 1500-1520 cm⁻¹ range, while the symmetric stretching is observed between 1320-1340 cm⁻¹. researchgate.net

C-N Stretching: The stretching vibration of the C-N bond is typically found around 1130-1140 cm⁻¹. researchgate.net

These characteristic peaks provide a clear "fingerprint" for the 2,4-dinitrophenylhydrazone functional group.

Table 1: Typical Infrared Absorption Frequencies for 2,4-Dinitrophenylhydrazones

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H | Stretching | 3280 - 3300 |

| Aromatic C-H | Stretching | 3090 - 3110 |

| C=N | Stretching | 1615 - 1625 |

| Aromatic C=C | Stretching | 1580 - 1620 |

| NO₂ | Asymmetric Stretching | 1500 - 1520 |

| NO₂ | Symmetric Stretching | 1320 - 1340 |

| C-N | Stretching | 1130 - 1140 |

Note: The exact positions of these peaks can vary slightly depending on the specific aldehyde or ketone used and the physical state of the sample.

The intense color of 2,4-dinitrophenylhydrazone derivatives, including that of undecanal, is a direct result of the extended π-conjugated system within the molecule. stackexchange.com This conjugation involves the dinitrophenyl ring, the hydrazine linkage, and the imine double bond. This extended chromophore is responsible for the absorption of light in the visible region of the electromagnetic spectrum. stackexchange.com

The UV-Vis spectrum of 2,4-dinitrophenylhydrazones is characterized by strong absorption bands. The parent 2,4-dinitrophenylhydrazine (B122626) reagent itself shows absorption maxima, which undergo a bathochromic (red) shift upon reaction with a carbonyl compound. researchgate.net This shift is due to the extension of the conjugated system.

For aliphatic aldehyde and ketone derivatives, the main absorption maximum (λ_max) is typically observed in the range of 355-365 nm. researchgate.netrsc.org This absorption is attributed to a π→π* electronic transition within the conjugated system of the dinitrophenylhydrazone. The presence of the two nitro groups, which are strong electron-withdrawing groups, and the hydrazine group, an electron-donating group, facilitates this electronic transition and contributes to the molecule's color. stackexchange.com The color observed is the complementary color of the light absorbed; absorption in the blue-violet region results in a yellow-orange appearance. stackexchange.com

Table 2: UV-Vis Absorption Data for 2,4-Dinitrophenylhydrazone Derivatives

| Compound/Derivative Type | Typical λ_max (nm) | Type of Transition |

| 2,4-Dinitrophenylhydrazine (in solution) | ~355 - 360 | π→π |

| Aliphatic Aldehyde 2,4-Dinitrophenylhydrazones | ~357 - 365 | π→π |

| Aromatic Aldehyde 2,4-Dinitrophenylhydrazones | > 370 | π→π* |

Note: The λ_max can be influenced by the solvent used and the specific structure of the aldehyde or ketone.

X-ray Crystallography for Solid-State Structural Determinationscirp.org

While a specific crystal structure for this compound is not readily found in the searched literature, studies on other aldehyde and ketone 2,4-dinitrophenylhydrazones have revealed important structural features. These studies have shown that polymorphism, the existence of multiple crystalline forms, is a common phenomenon among these derivatives. bohrium.com Each polymorphic form has a unique X-ray powder diffraction pattern. bohrium.com

The crystal structure of a 2,4-dinitrophenylhydrazone derivative confirms the planar nature of the dinitrophenyl ring and the geometry around the C=N double bond. For instance, the X-ray structure of the 2,4-dinitrophenylhydrazone of benzophenone (B1666685) shows a C=N bond length of approximately 1.28 Å and an N-N bond length of about 1.38 Å. wikipedia.org Such data is crucial for understanding the molecule's electronic properties and reactivity. The determination of the unit cell dimensions and space group are fundamental outputs of an X-ray crystallographic study. bohrium.com

The ability of 2,4-dinitrophenylhydrazones to form well-defined crystals is a key reason for their historical and continued use in the qualitative analysis of aldehydes and ketones. bohrium.comtdl.org

Chromatographic Techniques for the Separation and Quantification of 2,4 Dinitrophenylhydrazone Undecanal

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC is a widely recognized and robust technique for the analysis of carbonyl-DNPH derivatives. fishersci.com Its application at or near ambient temperatures circumvents the issues of thermal decomposition that can plague GC methods. oup.com

Reversed-Phase HPLC (RP-HPLC) Separation Principles

Reversed-phase HPLC (RP-HPLC) is the most common mode used for the separation of DNPH derivatives. fishersci.com The fundamental principle of RP-HPLC lies in the partitioning of analytes between a non-polar stationary phase and a polar mobile phase. In the case of undecanal-2,4-dinitrophenylhydrazone, the long alkyl chain of undecanal (B90771) imparts significant hydrophobicity to the molecule. This non-polar character leads to strong interactions with the non-polar stationary phase, typically a silica-based support chemically bonded with alkyl chains, such as C18. sielc.comsepscience.com

The separation process is governed by the relative distribution of the analyte between the two phases. Analytes with greater hydrophobicity, like undecanal-DNPH, will have a stronger affinity for the stationary phase and thus will be retained longer on the column, resulting in a later elution time. chromatographyonline.com The mobile phase, being polar, has a weaker interaction with the analyte, serving to transport it through the column. By carefully controlling the composition of the mobile phase, a precise separation of a mixture of different carbonyl-DNPH derivatives can be achieved. fishersci.com

Mobile Phase Composition and Gradient Optimization

The composition of the mobile phase is a critical parameter in RP-HPLC that dictates the retention and resolution of analytes. For the separation of undecanal-DNPH and other carbonyl hydrazones, a mixture of water and an organic modifier, most commonly acetonitrile (B52724), is used. fishersci.comsielc.com Tetrahydrofuran is also sometimes added to the organic portion of the mobile phase to improve the separation of certain challenging isomers. chromforum.org

To achieve optimal separation of complex mixtures containing a range of carbonyl-DNPH derivatives with varying polarities, a gradient elution strategy is typically employed. fishersci.com This involves changing the composition of the mobile phase during the chromatographic run. The analysis often starts with a higher proportion of the weaker solvent (water) to allow for the retention of more polar compounds. The concentration of the stronger organic solvent (acetonitrile) is then gradually increased over time. nih.gov This increase in mobile phase strength reduces the retention of the more strongly retained, non-polar compounds like undecanal-DNPH, allowing them to elute from the column in a reasonable timeframe with good peak shape. researchgate.netnih.gov

For instance, a typical gradient might start with a mobile phase composition of 60:40 water:acetonitrile and gradually change to a higher acetonitrile concentration. hitachi-hightech.com The specific gradient profile, including the initial and final solvent compositions and the rate of change, must be optimized to achieve baseline separation of all compounds of interest. fishersci.com The pH of the aqueous component of the mobile phase can also be adjusted, often with acids like phosphoric acid or formic acid, to ensure the stability of the analytes and the stationary phase, and to optimize selectivity. sielc.commastelf.com

Table 1: Example of a Gradient Elution Program for Carbonyl-DNPH Separation

| Time (minutes) | % Water (A) | % Acetonitrile/Tetrahydrofuran (B) |

| 0 | 55 | 45 |

| 5 | 55 | 45 |

| 20 | 5 | 95 |

| 25 | 5 | 95 |

| This table is illustrative. The actual gradient is method-specific. Data adapted from sigmaaldrich.com. |

Column Chemistry and Stationary Phase Selection for Hydrazone Separation

The choice of the stationary phase is paramount for the successful separation of 2,4-dinitrophenylhydrazone derivatives. The most widely used stationary phases for this application are based on silica (B1680970) particles that have been chemically modified to be non-polar. sepscience.com

C18 (Octadecylsilane) columns are the workhorses for the separation of carbonyl-DNPH derivatives. fishersci.comscioninstruments.com The long C18 alkyl chains provide a highly hydrophobic surface, leading to strong retention of non-polar analytes like undecanal-DNPH through dispersive interactions. chromatographyonline.comchromatographyonline.com This high hydrophobicity allows for excellent separation of homologous series of aldehydes based on their chain length. fishersci.com

Other stationary phases can also be employed to achieve different selectivities:

C8 (Octylsilane) columns: These have shorter alkyl chains than C18 columns and are consequently less retentive. sepscience.com They can be useful when analyzing less hydrophobic carbonyls or when shorter analysis times are desired.

Phenyl-Hexyl columns: These columns have a phenyl group attached to a hexyl chain. They offer alternative selectivity due to the potential for π-π interactions between the aromatic ring of the stationary phase and the aromatic rings in the DNPH moiety of the analytes. fishersci.comchromatographyonline.com This can be particularly advantageous for separating isomeric compounds. fishersci.com

Pentafluorophenyl (PFP) columns: These phases provide unique selectivity due to a combination of hydrophobic, aromatic, and dipole-dipole interactions. They have been shown to provide excellent separation of structural isomers of aldehyde-DNPH derivatives. shimadzu.com

The selection of the stationary phase depends on the specific mixture of carbonyls being analyzed. For complex mixtures, a C18 column is often the starting point due to its high resolving power for a wide range of hydrophobicities. sigmaaldrich.com The physical characteristics of the column, such as particle size (e.g., sub-2 µm for UHPLC), also play a significant role in achieving high efficiency and fast separations. fishersci.com

Table 2: Common Stationary Phases for Hydrazone Separation

| Stationary Phase | Primary Interaction Mechanism | Application Notes |

| C18 (Octadecyl) | Hydrophobic (Dispersive) | General purpose, good for separating homologous series. fishersci.comscioninstruments.com |

| C8 (Octyl) | Hydrophobic (Dispersive) | Less retentive than C18, for faster analysis of less hydrophobic compounds. sepscience.com |

| Phenyl-Hexyl | Hydrophobic, π-π interactions | Alternative selectivity, good for isomeric separation. fishersci.com |

| Pentafluorophenyl (PFP) | Hydrophobic, π-π, dipole-dipole | Excellent for separating structural isomers. shimadzu.com |

Gas Chromatography (GC) Applications and Considerations

While HPLC is the predominant technique, Gas Chromatography (GC) can also be utilized for the analysis of carbonyl-DNPH derivatives, particularly for more volatile compounds. nih.gov

GC Separation of Volatile Carbonyl Hydrazones

GC separates compounds based on their volatility and interaction with the stationary phase within a heated column. nih.gov For the analysis of undecanal-DNPH, the derivatized analyte must be sufficiently volatile to be transported through the GC system in the gas phase. The separation of various carbonyl-DNPH derivatives is achieved based on differences in their boiling points and polarities. acs.org

GC-mass spectrometry (GC-MS) is a powerful combination for this type of analysis, providing both separation and structural identification of the eluted compounds. nih.govnih.gov The use of GC can be advantageous for the separation of certain isomeric carbonyl compounds. nih.gov However, the application of GC to DNPH derivatives is not as straightforward as HPLC due to potential thermal instability. oup.comresearchgate.net

Thermal Stability and Decomposition of Hydrazones in GC Systems

A significant challenge in the GC analysis of 2,4-dinitrophenylhydrazones is their potential for thermal decomposition in the hot GC inlet and column. oup.comchromforum.org The dinitrophenylhydrazone moiety can be susceptible to degradation at the high temperatures required for volatilization, which can lead to the formation of multiple degradation products and inaccurate quantification. sepscience.com Studies have shown that DNPH itself undergoes a multi-step thermal decomposition process starting around 200°C. lew.ro

This thermal instability can result in peak tailing, the appearance of extraneous peaks, and a non-linear detector response. oup.com To mitigate these issues, several strategies can be employed:

Optimization of GC conditions: Minimizing the inlet temperature and using a fast temperature ramp can reduce the thermal stress on the analytes. nih.gov

Use of deactivated liners and columns: The active sites on the glass liners in the GC inlet and on the column surface can catalyze decomposition. Using deactivated components can help to minimize this effect. sepscience.com

Alternative derivatizing agents: For GC analysis, other derivatizing agents that form more thermally stable products, such as pentafluorobenzylhydroxylamine (PFBHA), are sometimes preferred. chromforum.org

Despite these challenges, successful GC methods for the analysis of carbonyl-DNPH derivatives have been developed, often for specific applications where the benefits of GC separation outweigh the difficulties associated with thermal lability. acs.orgnih.gov

Hyphenated Chromatographic-Spectrometric Approaches

The derivatization of undecanal to its 2,4-dinitrophenylhydrazone (DNPH) derivative is a cornerstone for its analysis, converting the volatile and reactive aldehyde into a more stable, chromophoric compound suitable for chromatographic separation. Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of mass spectrometry, offer unparalleled performance for the analysis of undecanal 2,4-dinitrophenylhydrazone. These methods provide the high sensitivity and selectivity required for detecting trace levels in complex matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Enhanced Selectivity and Sensitivity

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the quantification of undecanal 2,4-dinitrophenylhydrazone. The derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH) renders the aldehyde amenable to reversed-phase LC separation and enhances its ionization efficiency for mass spectrometric detection. researchgate.net The combination of chromatographic separation with the specificity of MS/MS detection provides exceptional selectivity and sensitivity.

Atmospheric pressure chemical ionization (APCI) and atmospheric pressure photoionization (APPI) are frequently employed ionization sources for DNPH derivatives. researchgate.net In negative ion mode, these compounds readily form deprotonated molecules [M-H]⁻, which serve as the precursor ions for MS/MS analysis. researchgate.netlcms.cz This approach is highly selective, as the mass spectrometer can be set to monitor for the specific mass transition of the undecanal-DNPH derivative, minimizing interference from co-eluting matrix components. lcms.cz The use of multiple reaction monitoring (MRM) further enhances sensitivity, allowing for the detection of undecanal at very low concentrations. longdom.org

Research on various aldehyde-DNPH derivatives shows that LC-MS/MS methods can achieve low limits of detection (LOD), often in the low picogram or parts-per-trillion (ppt) range. nih.govhpst.cz For instance, studies on other aldehyde-DNPHs have established robust methods that are directly applicable to undecanal. lcms.cz The fragmentation of the precursor ion provides structural information, confirming the identity of the analyte. nih.gov

Table 1: Illustrative LC-MS/MS Parameters for Analysis of Aldehyde-DNPH Derivatives

| Parameter | Typical Conditions | Reference |

|---|---|---|

| LC Column | Reversed-phase C18 or RP-Amide C16 | longdom.orgacs.org |

| Mobile Phase | Gradient of acetonitrile and water (often with a small amount of acid like acetic or formic acid) | lcms.czhpst.cz |

| Ionization Mode | Negative Ion APCI, ESI, or APPI | researchgate.netlongdom.orgnih.gov |

| Precursor Ion [M-H]⁻ | m/z 335 (for Undecanal-DNPH) | Calculated |

| Detection Mode | Multiple Reaction Monitoring (MRM) | longdom.org |

A known challenge in the chromatography of DNPH derivatives is the potential formation of E- and Z-stereoisomers due to the C=N double bond, which can lead to peak splitting or broadening and complicate quantification. nih.gov Method development often includes steps to either separate these isomers or, more recently, to use a reductive amination process with reagents like 2-picoline borane (B79455) to convert the C=N double bond to a single C-N bond, thus eliminating the isomerism issue entirely. nih.govrsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Comprehensive Profiling

While LC-based methods are more common, Gas Chromatography-Mass Spectrometry (GC-MS) presents an alternative for the analysis of carbonyl compounds. However, the direct analysis of 2,4-dinitrophenylhydrazone derivatives by GC-MS can be challenging. chromforum.org These derivatives, particularly those of longer-chain aldehydes like undecanal, have relatively high boiling points and can be thermally labile, potentially decomposing in the hot GC inlet. chromforum.orgnih.gov This can lead to poor peak shape, inaccurate quantification, and contamination of the GC system.

Despite these challenges, some studies have reported successful GC-MS analysis of DNPH derivatives by carefully optimizing analytical conditions. nih.gov Key modifications include using a lower inlet temperature and a temperature program that ramps up slowly to prevent thermal decomposition. nih.gov Such methods have enabled the separation and analysis of various C4 to C6 isomeric carbonyl compounds, suggesting that with proper optimization, GC-MS can be employed for profiling undecanal-DNPH. nih.gov

For comprehensive profiling of aldehydes using GC-MS, alternative derivatization reagents that form more volatile and thermally stable products are often preferred. und.edu One such reagent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which reacts with aldehydes to form PFBHA-oximes. These derivatives are more amenable to GC analysis and provide high sensitivity, especially when using an electron capture detector (ECD) or MS in negative chemical ionization (NCI) mode. und.edu

Table 2: Comparison of Derivatization Reagents for Aldehyde Analysis

| Derivatization Reagent | Primary Analytical Technique | Advantages | Challenges | Reference |

|---|---|---|---|---|

| 2,4-Dinitrophenylhydrazine (DNPH) | HPLC/LC-MS | Forms stable derivatives, strong UV chromophore, good ionization for MS. | Potential for E/Z isomers, lower volatility and thermal stability can be problematic for GC. | nih.gov |

| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | GC-MS/GC-ECD | Forms thermally stable and volatile oximes, excellent for GC analysis, high sensitivity. | Less commonly used with LC-MS. | und.edu |

Methodological Development and Validation for 2,4 Dinitrophenylhydrazone Undecanal Analysis

Optimization Strategies for Derivatization and Extraction

The conversion of undecanal (B90771) to its 2,4-dinitrophenylhydrazone derivative and its subsequent extraction are pivotal stages that directly influence the accuracy of its quantification. Key parameters such as reaction time, reagent concentration, and the choice of extraction solvent must be meticulously optimized.

The kinetics of the derivatization reaction between undecanal and DNPH are influenced by several factors, including reagent concentration, temperature, and the pH of the medium. researchgate.net The concentration of DNPH and the time allowed for the reaction are critical variables. researchgate.net In strongly acidic conditions (pH ~1.3), as often used in standard methods, the reaction is catalyzed, but this can also introduce complications like resin hydrolysis in certain sample matrices. nih.gov

Studies on carbonyl derivatization show that in buffered acidic solutions (pH 2.1 to 4.75), the reaction can be completed in approximately 1 to 1.5 hours at room temperature. nih.gov In the absence of an acid catalyst, the reaction is significantly slower, potentially requiring 2 to 3 days for completion. nih.gov However, the process can be accelerated by heating; for instance, a non-acidified reaction can be completed in just 3 hours at 50°C. nih.govresearchgate.net The optimal derivatization time can also be shorter, with some methods reporting 30 minutes at 35°C as sufficient under specific acidic conditions. researchgate.net The reaction typically reaches a plateau, with studies showing stable derivative formation after 12 hours, after which the sample can be preserved in darkness for 12-24 hours before analysis. researchgate.net An excess of the DNPH reagent is generally used to drive the reaction to completion. nih.gov

Interactive Table: Effect of Reaction Conditions on DNPH Derivatization Time

| Condition | pH | Temperature | Completion Time |

| Strong Acid | ~1.3 | Room Temp. | 1 - 3 hours nih.gov |

| Buffered Acid | 2.1 - 4.75 | Room Temp. | 1 - 1.5 hours nih.gov |

| Non-Acidified | Neutral | Room Temp. | 2 - 3 days nih.gov |

| Non-Acidified | Neutral | 50°C | 3 hours nih.gov |

| Optimized Acidic | Acidic | 35°C | 30 minutes researchgate.net |

Following derivatization, the 2,4-dinitrophenylhydrazone of undecanal must be efficiently extracted from the sample matrix for analysis. The choice of solvent is crucial for maximizing recovery while minimizing the co-extraction of interfering substances. Acetonitrile (B52724) is widely used both as a solvent for the DNPH reagent and as a component of the mobile phase in the subsequent HPLC analysis. nih.govnih.gov

While studies specifically detailing solvent extraction for undecanal-DNPH are limited, research on analogous aromatic aldehydes provides a strong framework for solvent selection. The ideal solvent should exhibit high extraction efficiency for the analyte and low mutual solubility with the aqueous sample phase. elsevierpure.com

Interactive Table: Extraction Efficiency of Selected Solvents for Aromatic Aldehydes

| Solvent | Solvent Type | Extraction Efficiency (Vanillin) | Extraction Efficiency (p-Hydroxybenzaldehyde) | Water Uptake (vol%) |

| Butyl Acetate | Ester | >95% | 96.53% | Low |

| Cyclopentyl Methyl Ether | Ether | 94.04% | 94.73% | N/A |

| Ethyl Acetate | Ester | High | High | 9.82% |

| 2-Methyltetrahydrofuran | Ether | High | High | 15.84% |

| p-Cymene | Terpene | Moderate | Low | <0.02% |

Data adapted from a study on aromatic aldehydes, illustrating principles applicable to undecanal-DNPH extraction. elsevierpure.com

Addressing Analytical Interferences in Complex Matrices

Analysis of undecanal in real-world samples, such as ambient air or food products, is often complicated by the presence of other reactive species that can interfere with the DNPH derivatization process.

Ozone (O₃) and nitrogen oxides (NOx) are common atmospheric pollutants that pose a significant challenge to the accurate measurement of carbonyl compounds using DNPH. researchgate.netaaqr.org Ozone is considered the most critical interferent as it can degrade the DNPH reagent and the formed carbonyl-DNPH derivatives, leading to an underestimation of the target analyte's concentration. researchgate.net Studies have shown that in the absence of an ozone scrubber, measured carbonyl concentrations can be 4.9–13.5% lower. researchgate.net

To mitigate this interference, ozone scrubbers are often placed upstream of the DNPH-coated sampling cartridge. nih.gov Potassium iodide (KI) scrubbers are commonly used, but they have limitations, particularly under high humidity (>80% RH). nih.gov Under such conditions, moist KI can trap carbonyls and also react to form oxidative byproducts that can be swept into the DNPH cartridge, destroying the reagent and its derivatives. nih.gov This can lead to a dramatic loss of signal; for example, at high humidity, the peak abundances for the DNPH derivatives of formaldehyde (B43269), acetaldehyde (B116499), and acetone (B3395972) were diminished to 25%, 15%, and 2%, respectively, when using a KI scrubber compared to more advanced scrubbers. nih.gov

Newer scrubbers, such as those impregnated with trans-1,2-bis-(2-pyridyl) ethylene (B1197577) (BPE) or hydroquinone (B1673460) (HQ), have been developed to overcome these issues and show no decomposition of DNPH derivatives across a wide range of humidity (3-97%). nih.gov Nitrogen dioxide (NO₂) also interferes by reacting with DNPH, as discussed in the following section. researchgate.net

The derivatization reaction is not always perfectly selective, and several side reactions can lead to the formation of byproducts and adducts that complicate analysis.

One significant issue is the formation of geometric isomers. Aldehyde-2,4-dinitrophenylhydrazones can exist as E- and Z-stereoisomers, which may exhibit different chromatographic retention times and spectral properties, potentially leading to analytical errors if not properly accounted for. nih.gov The Z-isomers typically have absorption maxima shifted to shorter wavelengths by 5-8 nm compared to the E-isomers. nih.gov

Another major byproduct is 2,4-dinitrophenylazide, a known reaction product formed when DNPH reacts with nitrogen dioxide (NO₂), an interfering oxidant often present in air samples. researchgate.net The presence of this byproduct can interfere with the quantification of the target analytes.

Furthermore, with unsaturated carbonyls, there is a risk of forming polymerization byproducts, which can prevent proper identification and quantification. researchgate.net While undecanal is a saturated aldehyde, complex sample matrices may contain unsaturated aldehydes that could lead to such side reactions.

Advanced Detection Strategies for Enhanced Sensitivity

While HPLC with UV detection is a widely recognized and robust technique for analyzing DNPH derivatives, achieving the low detection limits required for trace-level analysis in environmental or biological samples often necessitates more advanced detection strategies. fishersci.com

The use of Ultra-High-Performance Liquid Chromatography (UHPLC), which employs columns with sub-2 µm particles, offers significant improvements in chromatographic resolution, speed, and sensitivity over conventional HPLC. fishersci.com

For even greater sensitivity and specificity, mass spectrometry (MS) is the preferred detection method. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides high selectivity and allows for quantification at very low concentrations. nih.gov Techniques like electrospray ionization (ESI) are commonly used, and method optimization can improve sensitivity by factors of 25 to 250, achieving detection limits in the microgram-per-liter range. nih.gov

Atmospheric pressure photoionization (APPI) is another powerful MS ionization technique that has shown improved sensitivity for detecting long-chain carbonyls. researchgate.net A key advantage of APPI-MS is that it does not detect the interfering byproduct 2,4-dinitrophenylazide, which can be detected by other ionization methods like atmospheric pressure chemical ionization (APCI). researchgate.net

Beyond optimizing the detector, alternative derivatization strategies are being explored. Stable isotope-coded derivatization (ICD) involves using an isotopic-labeled version of the derivatization reagent to create an internal standard for each analyte, which can correct for matrix effects and instrument drift, thereby improving quantitative accuracy. nih.gov Furthermore, novel derivatization reagents, such as 3,4-diaminobenzophenone (B196073) (DABP), have been shown to provide MS sensitivity that is 50 to 100 times higher than that achieved with DNPH. nih.gov

Chemiluminescence Detection Coupled with HPLC

High-performance liquid chromatography (HPLC) is a primary method for separating DNPH-aldehyde derivatives. epa.gov While traditionally coupled with UV detection, the sensitivity of this method can be limited. nih.govresearchgate.net A novel approach enhancing sensitivity involves the use of chemiluminescence (CL) detection. nih.gov

In this advanced method, the DNPH-undecanal derivative, along with other DNPH-aldehyde derivatives, is subjected to online UV irradiation after separation by HPLC. This irradiation is believed to generate singlet oxygen, which then converts the DNPH-aldehyde derivative into a hydroperoxide. Subsequently, the hydroperoxide reacts with luminol (B1675438) in an alkaline medium, producing a strong chemiluminescent signal that is detected. nih.gov

This HPLC-CL method has demonstrated superior sensitivity compared to conventional HPLC-UV and even liquid chromatography-mass spectrometry (LC-MS) methods for DNPH-aldehyde derivatives. nih.govresearchgate.net Detection limits have been reported to be as low as 1.5 to 18.5 nM. A significant advantage of this technique is that the DNPH reagent itself is not chemiluminogenic, reducing background noise and improving signal-to-noise ratios. nih.govresearchgate.net The successful application of this method for analyzing aldehydes in oil samples, with good recovery and precision, underscores its potential for the sensitive determination of 2,4-dinitrophenylhydrazone undecanal. nih.gov

Spectrophotometric Assay Enhancements for Carbonyl Quantification

Spectrophotometric assays utilizing DNPH are fundamental for the quantification of total carbonyl compounds. sjpas.com The reaction between DNPH and an aldehyde, such as undecanal, forms a colored 2,4-dinitrophenylhydrazone adduct, which can be measured. sjpas.comresearchgate.net Aliphatic aldehydes typically produce yellow precipitates, while aromatic aldehydes yield red precipitates. sjpas.com

Traditional spectrophotometric methods often require multiple steps, including precipitation, washing, and resuspension of the derivative. nih.gov A simplified approach has been developed that streamlines this process. In this modified assay, after the addition of DNPH to the sample containing the carbonyl compound, sodium hydroxide (B78521) (NaOH) is added. This shifts the maximum absorbance wavelength of the derivatized product, which can reduce interference from unreacted DNPH. nih.govnih.gov This modification allows for direct quantification in the sample solution, eliminating the need for the more cumbersome steps of the traditional method. nih.gov This enhanced method has been shown to be statistically equivalent to the traditional assay while offering improved efficiency. nih.gov

Reductive Amination for Isomeric Problem Resolution

A significant challenge in the HPLC analysis of 2,4-dinitrophenylhydrazones, including that of undecanal, is the formation of E and Z geometrical isomers due to the C=N double bond. nih.govsemanticscholar.orgresearchgate.net The presence of these two isomers can complicate chromatograms and introduce analytical errors. nih.govnih.gov

To address this, a reductive amination method has been developed. This technique transforms the C=N double bond in the DNPH-undecanal into a C-N single bond, thereby eliminating the existence of isomers. nih.govsemanticscholar.orgresearchgate.net The reductive amination of C1-C10 aldehyde-DNPH derivatives has been successfully achieved using reagents like 2-picoline borane (B79455) in the presence of phosphoric acid. nih.govsemanticscholar.orgresearchgate.net The resulting reduced forms are highly stable, showing no degradation when stored at room temperature for extended periods. nih.govsemanticscholar.org

This method significantly improves HPLC analytical precision by producing a single, stable peak for each aldehyde derivative. nih.govsemanticscholar.orgresearchgate.net The relative standard deviations (RSDs) for the peak areas of the reduced forms were found to be lower (0.26-0.41) compared to the combined (Z + E) peak areas of the original DNPH derivatives (0.40-0.66). nih.govsemanticscholar.orgresearchgate.net

Quality Assurance and Quality Control (QA/QC) in Analytical Procedures

Rigorous quality assurance and quality control (QA/QC) are essential for obtaining reliable and accurate data in the analysis of this compound. epa.govnih.gov Key aspects of QA/QC include managing blank levels, preventing contamination, and assessing the recovery and reproducibility of the analytical method. epa.govnih.gov

Blank Levels and Contamination Mitigation

Contamination of analytical samples with extraneous aldehydes can lead to erroneously high measurements. A primary source of contamination is the DNPH reagent itself, which can contain trace levels of aldehyde impurities. To mitigate this, purification of the DNPH reagent is often necessary. epa.gov

Blank levels, which represent the background signal from the reagents and analytical system, must be carefully monitored. epa.gov Studies have shown that the blank levels of DNPH-coated cartridges used for air sampling can vary significantly between different batches, sometimes by as much as eight-fold. epa.gov It is also observed that blank levels can increase during storage, although they may stabilize after a certain period. epa.gov Storing cartridges at lower temperatures, such as in a refrigerator or freezer, and in an inert atmosphere like nitrogen can help to minimize the increase in blank levels. epa.gov It is a recommended practice that the blank cartridge levels should be an order of magnitude lower than the sample cartridge levels to ensure data quality. epa.gov

Assessment of Recovery and Reproducibility

The recovery of the analytical method assesses the efficiency of the entire analytical process, from sample preparation to detection. It is determined by analyzing samples spiked with a known concentration of the analyte. For the analysis of DNPH-aldehyde derivatives in oil samples using HPLC with chemiluminescence detection, recovery rates have been reported to be in the range of 87.0-106.0%. nih.govresearchgate.net In the analysis of airborne carbonyls, recovery rates of 70-100% have been determined for most compounds. researchgate.net

Reproducibility, a measure of the consistency of the method, is often expressed as the relative standard deviation (RSD) of replicate measurements. Inter-laboratory comparisons of aldehyde-DNPH analysis using liquid chromatography have shown that results are generally comparable, with coefficients of variation typically ranging from 6-15%. nih.gov The precision of HPLC analysis for DNPH derivatives has been shown to be very good, with RSD values of less than 4% for an eight-component standard analyzed over a two-month period. epa.gov The reductive amination method, by eliminating isomers, has also been shown to improve analytical precision. nih.gov

Applications of 2,4 Dinitrophenylhydrazone Undecanal Analysis in Environmental Monitoring

Aquatic Environmental Assessment

The presence of undecanal (B90771) and other aldehydes in water can result from industrial discharges, atmospheric deposition, and natural biological processes. The DNPH derivatization method is adapted for these matrices to assess water quality. unitedchem.comnih.gov

For water analysis, a measured volume of the sample is typically buffered to an acidic pH (around 3) and then reacted with a DNPH solution. unitedchem.com The reaction is often facilitated by gentle heating (e.g., at 40°C) for a set period to ensure complete derivatization. unitedchem.com

Because the concentrations of the resulting hydrazone derivatives in the water sample are often very low, a concentration step is required. This is commonly achieved using solid-phase extraction (SPE) with a C18 cartridge. unitedchem.comlawdata.com.tw The derivatized sample is passed through the cartridge, which retains the relatively nonpolar hydrazones. The cartridge is then washed, and the hydrazones are eluted with a small volume of an organic solvent like ethanol (B145695) or acetonitrile (B52724). unitedchem.com This eluate is then analyzed by HPLC-UV at approximately 360 nm. unitedchem.comlawdata.com.tw This method can be used to quantify a wide range of aldehydes, including formaldehyde (B43269), acetaldehyde (B116499), hexanal, and decanal, with detection limits in the parts-per-billion (ppb) range. lawdata.com.tw

Table 2: Typical Analytical Conditions for Aldehyde-DNPH Derivatives in Water

| Parameter | Condition | Reference(s) |

|---|---|---|

| Derivatization | Sample buffered to pH 3 with DNPH, 40-55°C for 1 hour. | unitedchem.comlawdata.com.tw |

| Enrichment | Solid-Phase Extraction (SPE) with C18 cartridges. | unitedchem.comlawdata.com.tw |

| Elution Solvent | Acetonitrile or Ethanol. | unitedchem.com |

| HPLC Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm). | unitedchem.comlawdata.com.tw |

| Mobile Phase | Acetonitrile/Water or Methanol (B129727)/Water gradient. | unitedchem.comlawdata.com.tw |

| Detection | UV Absorbance at 360 nm. | unitedchem.comlawdata.com.tw |

| Detection Limit | ~1 ppb for some aldehydes. | lawdata.com.tw |

Advanced Approaches for Environmental Matrices

While the standard DNPH-HPLC-UV method is robust, research continues to advance the technique for greater sensitivity, efficiency, and broader applicability.

For highly volatile carbonyls in air, cryogenic collection (also known as cold trapping) can be used as a pre-concentration step. mdpi.com This technique involves passing the air sample through a trap cooled to very low temperatures (e.g., with liquid nitrogen or argon), which condenses the target compounds from the gas phase. The trapped compounds can then be revolatilized into a DNPH-coated cartridge or directly into an analytical instrument. This approach is particularly effective for capturing low-boiling-point carbonyls that might have lower trapping efficiencies on sorbent cartridges at ambient temperatures. mdpi.com Integrating cryogenic collection with subsequent DNPH derivatization can significantly enhance detection limits for trace-level analysis in pristine environments or specialized research applications.

Automated Sampling and Analysis Systems

Automated systems for the analysis of carbonyl compounds, including undecanal, typically integrate sample collection, derivatization, and analysis into a seamless workflow. These systems often utilize DNPH-coated adsorbent cartridges for the collection of air samples. Once the sample is collected, the automated system takes over the subsequent steps of elution and analysis, most commonly by High-Performance Liquid Chromatography (HPLC) with UV detection.

One such advanced automated system is the GERSTEL MultiPurpose Sampler (MPS) roboticPRO, which can be equipped with a specific option for the automated elution of DNPH cartridges. gimitec.comyoungin.comgerstelus.com This system automates the entire process, from the precise addition of the elution solvent, typically acetonitrile, to the injection of the eluate into an HPLC system for analysis. gimitec.comyoungin.comgerstelus.com The automation of these steps significantly improves accuracy and reproducibility, while an integrated balance option can be used to gravimetrically determine the eluent volume, further enhancing the accuracy of the results. youngin.com The MAESTRO software's "PrepAhead" function allows for the overlapping of sample preparation and analysis, maximizing sample throughput. gerstelus.comsigmaaldrich.com

Similarly, Agilent Technologies offers LC systems, such as the 1290 Infinity LC System, which are well-suited for the analysis of DNPH-derivatized aldehydes. gimitec.com These systems can be modified with low-dispersion kits to handle the small volumes associated with automated sample preparation and can achieve rapid separation of a wide range of carbonyl derivatives. gimitec.com

The general procedure for automated analysis involves drawing a known volume of air through a DNPH-coated silica (B1680970) gel cartridge. youngin.comhitachi-hightech.com The undecanal and other carbonyls present in the air react with the DNPH to form their respective hydrazone derivatives, which are captured on the cartridge. The cartridge is then transferred to the automated system, which performs the following steps:

Automated Elution: A precise volume of a solvent, most commonly acetonitrile, is passed through the cartridge to elute the trapped DNPH derivatives. sigmaaldrich.com

Sample Injection: A portion of the eluate is automatically injected into the HPLC system.

Chromatographic Separation: The DNPH derivatives are separated on a reverse-phase HPLC column, typically a C18 column. scioninstruments.com

Detection: The separated derivatives are detected by a UV detector, usually at a wavelength of 360 nm. gimitec.com

The integration of these steps into a single, automated workflow significantly reduces manual labor and the potential for sample contamination or loss.

Detailed Research Findings

Research and application notes from instrument manufacturers demonstrate the capabilities of these automated systems for a range of carbonyl compounds. While specific data for undecanal is not always the primary focus, the analysis of homologous series of aldehydes provides a strong indication of the expected performance for undecanal.

Studies have shown that automated systems can achieve excellent linearity for the calibration of a variety of aldehyde-DNPH derivatives, with coefficients of determination (R²) typically greater than 0.99. youngin.comgerstelus.com The precision of the automated elution process is also high, with reported relative standard deviations for the extracted solvent volume being as low as 1.5%. sigmaaldrich.com

The following table presents a compilation of performance data for the automated analysis of various aldehyde-DNPH derivatives, which can be considered indicative of the performance for undecanal-2,4-dinitrophenylhydrazone.

| Compound | Analytical Method | Linear Range (ng/mL) | Coefficient of Determination (R²) | Detection Limit | Reference |

|---|---|---|---|---|---|

| Formaldehyde-DNPH | LC-UV | 5.00 - 500 | > 0.99 | 0.02 µg/m³ (in air) | youngin.comscioninstruments.com |

| Acetaldehyde-DNPH | LC-UV | 5.00 - 500 | > 0.99 | 0.1 µg/m³ (in air) | youngin.comscioninstruments.com |

| Benzaldehyde-DNPH | LC-UV | 5.00 - 500 | > 0.99 | Not Reported | gerstelus.com |

| Crotonaldehyde-DNPH | HPLC-UV | 0.5 - 2 times target concentration | Linear | 2.85 ng/injection | osha.gov |

While a specific detection limit for undecanal-2,4-dinitrophenylhydrazone using these automated systems is not explicitly stated in the reviewed literature, the detection limits for other aldehydes, such as formaldehyde and crotonaldehyde, are in the low nanogram to sub-microgram per cubic meter range. scioninstruments.comosha.gov Given the similar molar absorptivity of the DNPH derivatives, it is reasonable to expect that the detection limits for undecanal would be in a comparable range.

The following table provides an example of the concentrations of various aldehydes found in an indoor air sample from a test chamber constructed with plywood, as analyzed by an automated DNPH method.

| Compound | Concentration (ng/L of air) | Reference |

|---|---|---|

| Formaldehyde-DNPH | 125 | gerstelus.com |

| Acetaldehyde-DNPH | Not Reported | gerstelus.com |

| Benzaldehyde-DNPH | Not Reported | gerstelus.com |

Although undecanal is not listed in this specific example, the presence of other aldehydes from building materials highlights the utility of this method for indoor air quality monitoring, where undecanal can also be a relevant compound.

The chromatograms produced by these automated systems show good separation of various aldehyde and ketone-DNPH derivatives, which is essential for accurate quantification. The use of modern HPLC columns, such as those with sub-2-micron particles, allows for rapid separations, often in under 10 minutes for a suite of carbonyls. youngin.com

Applications of 2,4 Dinitrophenylhydrazone Undecanal Analysis in Food Chemistry

Analysis of Lipid Oxidation Products in Edible Oils

Edible oils and fats are susceptible to lipid oxidation, a chemical process that degrades quality and safety by forming primary and secondary oxidation products, including a variety of aldehydes. scispace.com Heating oils, as in frying, significantly accelerates this degradation. scispace.comnih.gov The analysis of specific aldehyde derivatives, such as 2,4-dinitrophenylhydrazone undecanal (B90771), provides a precise measure of the extent of this oxidation.

Undecanal is a saturated fatty aldehyde that can form during the oxidative degradation of lipids in food. nih.gov As a volatile compound, its presence, even in small amounts, can indicate the initial stages of food spoilage or degradation. mdpi.com The detection of undecanal serves as a specific marker for the oxidation of certain fatty acids within a food system. To accurately measure this marker, undecanal is captured and converted into its non-volatile 2,4-dinitrophenylhydrazone derivative. This process is essential for quantifying the levels of volatile aldehydes that signify the deterioration of food quality.

Food matrices, especially those rich in fats and oils, typically contain a complex mixture of lipophilic (fat-soluble) aldehydes as a result of oxidation. nih.gov A significant advantage of the DNPH derivatization method is its capacity for the simultaneous determination of multiple aldehydes from a single sample. scielo.brnih.gov In the context of edible oil analysis, undecanal does not appear in isolation. It is often found alongside other aldehydes such as hexanal, nonanal, and various unsaturated aldehydes.

The conversion of these aldehydes to their respective 2,4-dinitrophenylhydrazones allows for their separation and quantification using techniques like HPLC. nih.govscioninstruments.com This comprehensive profiling provides a detailed fingerprint of the oxidative state of the oil.

Below is an interactive data table detailing typical analytical conditions for separating a mixture of aldehyde-DNPH derivatives, including undecanal-2,4-dinitrophenylhydrazone, by HPLC.

| Parameter | Condition |

|---|---|

| Instrument | SCION LC 6000 with DAD |

| Column | Reversed-Phase C18 |

| Mobile Phase | Gradient of Acetonitrile (B52724) and Water |

| Detection | Diode Array Detector (DAD) |

| Analysis Time | <15 minutes for complete resolution |

| Target Analytes | Mixture of 7 DNPH-aldehydes and 1 DNPH-ketone |

Assessment of Food Quality and Safety Markers

The presence and concentration of carbonyl compounds are widely recognized as key indicators of food quality and safety. scielo.brresearchgate.net The analysis of 2,4-dinitrophenylhydrazone derivatives, including that of undecanal, is a direct method for assessing the levels of these critical markers.

Thermal processing, such as frying, baking, and cooking, is a primary driver for the formation of carbonyl compounds in food. scielo.br These compounds arise from thermally induced reactions, including lipid oxidation and Maillard reactions. mdpi.comzenodo.org The carbonyl value (CV) is a measure of the total carbonyl content and is used to assess the quality of thermally stressed foods, particularly frying oils. nih.gov

The following interactive table presents research findings on the change in carbonyl value in different edible oils during repeated frying processes.

| Oil Type | CV in Unfried Oil (μmol/g) | Frying Time to Reach Safety Cut-off (43.5 μmol/g) |

|---|---|---|

| Canola Oil | 7.8 | Not specified |

| Sunflower Oil | 10.5 | Not specified |

| Soybean Oil | 15.2 | Not specified |

| Blended Frying Oil | 22.8 | Not specified |

While most prominently applied to fats and oils, the analysis of undecanal and other aldehydes via DNPH derivatization is also relevant for other food matrices, including beverages. scielo.brresearchgate.net Carbonyl compounds can be found in products like beer, wine, and spirits, originating from raw materials, fermentation byproducts, or oxidation during processing and storage. scielo.brresearchgate.net The formation of 2,4-dinitrophenylhydrazone undecanal allows for the sensitive detection of this specific aldehyde, ensuring product quality and consistency. The method's adaptability makes it suitable for a wide range of food products where aldehyde formation is a concern. researchgate.net

Theoretical and Computational Investigations of 2,4 Dinitrophenylhydrazone Undecanal

Quantum Chemical Calculations of Molecular Conformation and Stability

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the three-dimensional structure and relative stability of molecules like 2,4-dinitrophenylhydrazone undecanal (B90771). These calculations can predict the most stable arrangement of atoms in space (the global minimum energy conformation) and identify other stable, low-energy conformations.

Intramolecular hydrogen bonding plays a crucial role in stabilizing the conformation of 2,4-dinitrophenylhydrazones. A hydrogen bond can form between the N-H proton of the hydrazine (B178648) group and an oxygen atom of the ortho-nitro group. This interaction contributes to the planarity of the molecule and affects its electronic properties.

Table 1: Predicted Conformational Features of 2,4-Dinitrophenylhydrazone Undecanal

| Feature | Predicted Characteristic | Influence |

| Undecyl Chain | Extended, zig-zag conformation is likely the lowest energy state. | Contributes to the molecule's lipophilicity and can influence crystal packing. |

| C=N Bond | Can exist as E and Z isomers. The E isomer is generally more stable. | Dictates the overall geometry and gives rise to stereoisomerism. |

| N-N Bond Rotation | Rotation is possible, but restricted due to resonance with the dinitrophenyl ring. | Affects the degree of electronic delocalization and overall stability. |

| Intramolecular H-Bond | Expected between the N-H and the ortho-NO₂ group. | Enhances planarity and stability of the molecule. |

Spectroscopic Property Predictions via Computational Methods

Computational methods can predict various spectroscopic properties, such as UV-Visible and Infrared (IR) spectra. These predictions are valuable for interpreting experimental data and identifying the compound.

UV-Visible Spectroscopy: The UV-Visible spectrum of 2,4-dinitrophenylhydrazones is characterized by strong absorptions in the range of 350-390 nm. acs.org These absorptions are attributed to π → π* electronic transitions within the conjugated system of the dinitrophenylhydrazone moiety. The exact position of the maximum absorption (λmax) can be influenced by the solvent and the electronic nature of the aldehyde. For aliphatic aldehyde derivatives like that of undecanal, the λmax is typically in the yellow region of the spectrum. wikipedia.org The Z-isomers of aldehyde-2,4-dinitrophenylhydrazones have been observed to have absorption maximum wavelengths shifted towards shorter wavelengths by 5-8 nm compared to the E-isomers. nih.gov

Infrared Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. Computational methods can predict the vibrational frequencies and intensities of these bands.

Table 2: Predicted Key IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |

| N-H | ~3300 | Stretching |

| Aromatic C-H | ~3100 | Stretching |

| Aliphatic C-H | 2850-2960 | Stretching |

| C=N | ~1620 | Stretching |

| Aromatic C=C | ~1590 | Stretching |

| NO₂ (asymmetric) | ~1515 | Stretching |

| NO₂ (symmetric) | ~1330 | Stretching |

| C-N | ~1140 | Stretching |

Reaction Mechanism Modeling and Kinetic Studies of Hydrazone Formation

The formation of this compound from undecanal and 2,4-dinitrophenylhydrazine (B122626) is a condensation reaction that proceeds via a nucleophilic addition-elimination mechanism. wikipedia.org This reaction is typically catalyzed by acid.

The generally accepted mechanism involves the following steps:

Protonation of the carbonyl oxygen: In an acidic medium, the oxygen atom of the undecanal carbonyl group is protonated, which increases the electrophilicity of the carbonyl carbon.

Nucleophilic attack: The lone pair of electrons on the terminal nitrogen atom of 2,4-dinitrophenylhydrazine attacks the electrophilic carbonyl carbon of the protonated undecanal, forming a tetrahedral intermediate.

Proton transfer: A proton is transferred from the attacking nitrogen atom to the oxygen atom of the former carbonyl group.

Dehydration: The intermediate loses a molecule of water to form a protonated hydrazone.

Deprotonation: The protonated hydrazone is deprotonated to yield the final this compound product.

The rate-determining step of this reaction can vary depending on the pH of the medium. At neutral or mildly acidic pH, the dehydration step is often rate-limiting.

Computational modeling can be used to study the energy profile of this reaction, identifying the transition states and intermediates. Such studies can provide insights into the reaction kinetics and the factors that influence the reaction rate. The long alkyl chain of undecanal is not expected to significantly alter the electronic nature of the carbonyl group, so the intrinsic reactivity should be similar to that of other long-chain aliphatic aldehydes. However, steric hindrance from the bulky undecyl group could potentially influence the rate of nucleophilic attack.

Isomerization Pathways and Energy Barriers

The C=N double bond in this compound gives rise to geometric isomerism, with the possibility of E and Z (or syn and anti) isomers. Generally, the E-isomer is thermodynamically more stable due to reduced steric hindrance. nih.gov

The interconversion between the E and Z isomers can occur through two primary pathways:

Rotation around the C=N bond: This pathway involves the breaking of the π-bond and has a high energy barrier, making it unlikely to occur at room temperature.

Inversion at the nitrogen atom: This pathway involves a planar or near-planar transition state and is generally considered the more favorable mechanism for C=N isomerization.

Computational studies on other hydrazones have shown that the energy barrier for E/Z isomerization can be significant, often in the range of 110 kJ/mol for thermal isomerization. mdpi.com This high barrier means that at room temperature, the interconversion is slow. However, the isomerization can be catalyzed by acid or induced by UV irradiation. nih.gov

For aldehyde-2,4-dinitrophenylhydrazones, it has been shown that in the presence of acid, an equilibrium between the E and Z isomers is established. For example, the equilibrium Z/E isomer ratios for acetaldehyde- and propanal-2,4-dinitrophenylhydrazones in a phosphoric acid solution were found to be 0.32 and 0.14, respectively. nih.gov While specific data for undecanal is not available, a similar equilibrium is expected, with the E isomer being the major component.

Table 3: Factors Influencing E/Z Isomerization of this compound

| Factor | Influence |

| Temperature | Higher temperatures can provide the energy to overcome the isomerization barrier. |

| Acid Catalysis | Lowers the energy barrier for isomerization, allowing equilibrium to be reached faster. |

| UV Irradiation | Can promote isomerization by exciting the molecule to an electronic state where the rotational barrier is lower. nih.gov |

| Steric Effects | The bulky undecyl group likely disfavors the Z isomer, making the E isomer more stable. |

Future Research Directions and Emerging Trends in 2,4 Dinitrophenylhydrazone Undecanal Studies

Development of Novel Derivatization Reagents with Enhanced Selectivity and Green Chemistry Principles